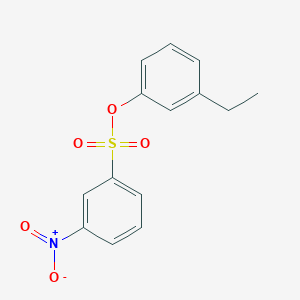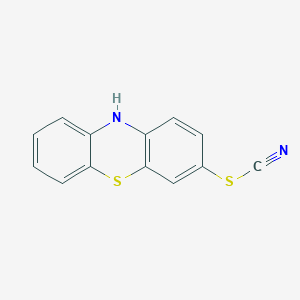![molecular formula C8H8Cl4Si B14683598 Trichloro{[2-(chloromethyl)phenyl]methyl}silane CAS No. 36147-65-6](/img/structure/B14683598.png)
Trichloro{[2-(chloromethyl)phenyl]methyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro{[2-(chloromethyl)phenyl]methyl}silane is a chemical compound with the molecular formula C8H8Cl4Si. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and a phenyl group substituted with a chloromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro{[2-(chloromethyl)phenyl]methyl}silane can be synthesized through the reaction of trichlorosilane with 2-(chloromethyl)benzyl chloride. The reaction typically occurs in the presence of a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
HSiCl3+C6H4(CH2Cl)CH2Cl→C6H4(CH2Cl)CH2SiCl3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Trichloro{[2-(chloromethyl)phenyl]methyl}silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms attached to the silicon can be substituted with other groups such as alkoxy or amino groups.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as alcohols or amines are used under mild heating conditions.
Hydrolysis: Water or aqueous solutions are used at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products
Substitution: Formation of alkoxysilanes or aminosilanes.
Hydrolysis: Formation of silanols.
Reduction: Formation of silanes with fewer chlorine atoms.
Scientific Research Applications
Trichloro{[2-(chloromethyl)phenyl]methyl}silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of trichloro{[2-(chloromethyl)phenyl]methyl}silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution, leading to the formation of new silicon-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Similar Compounds
- Trichlorosilane (HSiCl3)
- Methyltrichlorosilane (CH3SiCl3)
- Phenyltrichlorosilane (C6H5SiCl3)
Uniqueness
Trichloro{[2-(chloromethyl)phenyl]methyl}silane is unique due to the presence of both a phenyl group and a chloromethyl group attached to the silicon atom. This dual functionality allows for a wide range of chemical modifications and applications that are not possible with simpler trichlorosilanes.
Properties
CAS No. |
36147-65-6 |
|---|---|
Molecular Formula |
C8H8Cl4Si |
Molecular Weight |
274.0 g/mol |
IUPAC Name |
trichloro-[[2-(chloromethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C8H8Cl4Si/c9-5-7-3-1-2-4-8(7)6-13(10,11)12/h1-4H,5-6H2 |
InChI Key |
MFRSILUPXHDCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[Si](Cl)(Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


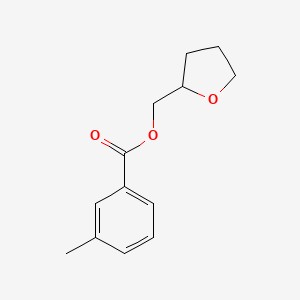
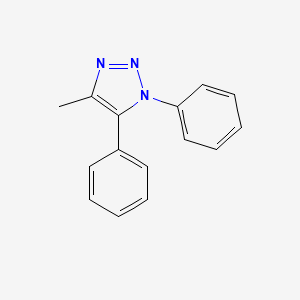
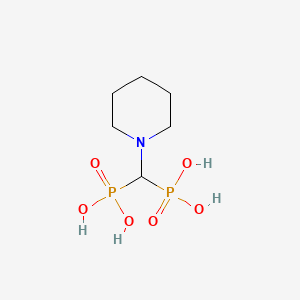
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
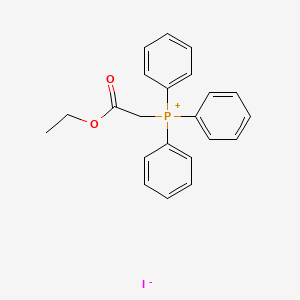
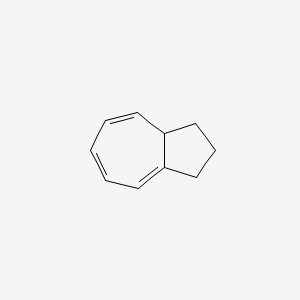
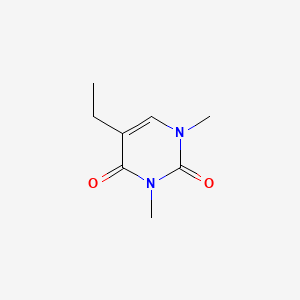

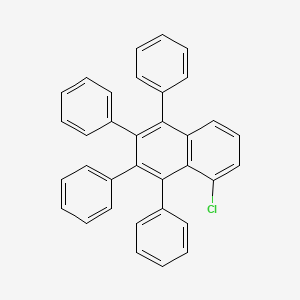
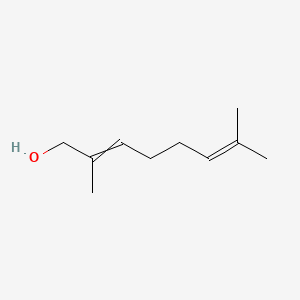
![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
